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Abstract
Ceramides, a class of bioactive sphingolipids, have emerged as critical regulators of cellular

processes implicated in aging. Among these, the very long-chain ceramide, C24:1 ceramide,

has garnered significant attention for its accumulation with age and its functional roles in

cellular senescence, inflammation, and the pathogenesis of age-related diseases. This

technical guide provides an in-depth overview of the function of C24:1 ceramide in aging,

summarizing key quantitative data, detailing relevant experimental methodologies, and

visualizing associated signaling pathways. This document is intended to serve as a

comprehensive resource for researchers and professionals in the fields of aging biology,

lipidomics, and therapeutic development.

Introduction
The aging process is characterized by a progressive decline in physiological function and an

increased susceptibility to disease. At the cellular level, this is accompanied by a myriad of

changes, including the accumulation of senescent cells, mitochondrial dysfunction, and altered

intercellular communication. Sphingolipids, once considered mere structural components of cell

membranes, are now recognized as pivotal signaling molecules that modulate these age-

associated cellular fates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b561733?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C24:1 ceramide, a monounsaturated very long-chain ceramide, has been identified as a key

player in the aging process. Elevated levels of C24:1 ceramide have been observed in the

tissues and circulation of older individuals, correlating with several age-related pathologies.

This guide delves into the current understanding of C24:1 ceramide's function in aging,

providing a technical framework for its study and potential therapeutic targeting.

Quantitative Data on C24:1 Ceramide and Aging
The accumulation of C24:1 ceramide with age has been quantified in various biological

samples, most notably in serum-derived extracellular vesicles (EVs) and plasma. These

findings provide a quantitative basis for the association between C24:1 ceramide and the aging

phenotype.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological
Sample

Age Group
Comparison

C24:1
Ceramide
Levels

Fold Change
(Old vs.
Young)

Reference

Serum

Extracellular

Vesicles

(Human)

Young Women

(24-40 yrs) vs.

Older Women

(75-90 yrs)

Young: 3.8

pmol/sample,

Old: 15.4

pmol/sample

~4.1 [1][2]

Serum

Extracellular

Vesicles (Rhesus

Macaques)

Young Monkeys

(6-10 yrs) vs.

Older Monkeys

(25-30 yrs)

Young: 1.8

pmol/sample,

Old: 9.3

pmol/sample

~5.2 [1][2]

Plasma (Human)

Patients with

fragility hip

fracture vs. those

without (≥65 yrs)

Higher plasma

C24:1 ceramide

levels were

positively

correlated with

age and hip

fracture risk.

Patients with

fragility hip

fractures had

22.5% higher

plasma C24:1

ceramide levels.

- [3]

Mitochondria

(Rat Heart)
-

Three subtypes

of ceramide,

including C24:1,

increase in the

mitochondria of

the aging rat

heart.

-

Table 1: Quantitative Changes in C24:1 Ceramide Levels with Age. This table summarizes the

reported quantitative changes in C24:1 ceramide levels in different biological samples with
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increasing age.

Signaling Pathways Involving C24:1 Ceramide in
Aging
C24:1 ceramide exerts its effects on aging through its involvement in several key signaling

pathways. These pathways regulate cellular senescence, inflammation, and apoptosis.

Induction of Cellular Senescence
Extracellular vesicles carrying C24:1 ceramide have been shown to induce a senescent

phenotype in recipient cells, such as bone-derived mesenchymal stem cells (BMSCs). This

process contributes to the accumulation of senescent cells in tissues, a hallmark of aging.
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Figure 1: C24:1 Ceramide-Mediated Induction of Cellular Senescence via Extracellular
Vesicles.

Regulation of Osteoclastogenesis and Bone Aging
C24:1 ceramide has been implicated in age-related bone loss by promoting

osteoclastogenesis, the differentiation of bone-resorbing osteoclasts. It achieves this by

increasing the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in

osteoblasts, thereby shifting the RANKL/Osteoprotegerin (OPG) ratio in favor of bone

resorption.
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Figure 2: C24:1 Ceramide's Role in Age-Related Bone Resorption.
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nSMase2-Mediated Production of C24:1 Ceramide
The synthesis of C24:1 ceramide in the context of aging is, at least in part, mediated by the

enzyme neutral sphingomyelinase 2 (nSMase2). Increased nSMase2 activity with age leads to

the hydrolysis of sphingomyelin, generating C24:1 ceramide. This process can be stimulated by

age-associated factors such as oxidative stress and inflammatory cytokines.
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Figure 3: nSMase2-Mediated Production of C24:1 Ceramide in Aging.

Putative Role in Akt/mTOR Signaling
Ceramides, as a class, are known to suppress anabolic signaling pathways. There is evidence

to suggest that ceramides, including potentially C24:1, can block the Akt/mTOR signaling

cascade. This inhibition can contribute to the catabolic state and reduced cellular proliferation

associated with aging.
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Figure 4: Postulated Inhibition of the Akt/mTOR Pathway by C24:1 Ceramide.

Experimental Protocols
This section provides an overview of key experimental methodologies for studying the role of

C24:1 ceramide in aging. These protocols are based on established techniques in the field and

should be adapted to specific experimental needs.

Quantification of C24:1 Ceramide by Liquid
Chromatography-Tandem Mass Spectrometry (LC-
MS/MS)
Objective: To accurately quantify the levels of C24:1 ceramide in biological samples such as

plasma, serum EVs, or tissue homogenates.

Methodology Overview: This method involves lipid extraction from the biological matrix,

followed by chromatographic separation and detection using tandem mass spectrometry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b561733?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Lipid Extraction (Folch Method):

Homogenize tissue samples or take a defined volume of biofluid.

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

Vortex thoroughly and incubate at room temperature for 20 minutes.

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

Centrifuge at 2,000 x g for 10 minutes.

Carefully collect the lower organic phase containing the lipids.

Dry the lipid extract under a stream of nitrogen gas.

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g.,

methanol).

LC-MS/MS Analysis:

Chromatographic Separation:

Use a C18 reverse-phase column.

Employ a gradient elution with mobile phases typically consisting of water with a small

percentage of formic acid and acetonitrile/isopropanol with formic acid.

The gradient is optimized to separate different ceramide species based on their

hydrophobicity.

Mass Spectrometry Detection:

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

Utilize Multiple Reaction Monitoring (MRM) for targeted quantification of C24:1

ceramide.
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The precursor ion for C24:1 ceramide (d18:1/24:1) is m/z 648.6.

A characteristic product ion for fragmentation is m/z 264.4 (the sphingoid base).

Include an internal standard (e.g., C17:0 ceramide) for accurate quantification.
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Figure 5: Experimental Workflow for LC-MS/MS Quantification of C24:1 Ceramide.

Induction and Detection of Cellular Senescence
Objective: To assess the ability of C24:1 ceramide to induce cellular senescence in vitro.

Methodology Overview: This involves treating cultured cells with C24:1 ceramide, often

delivered via EVs, and then staining for senescence-associated β-galactosidase (SA-β-gal), a

widely used biomarker of senescent cells.

Protocol:
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Preparation of C24:1 Ceramide-Loaded EVs (optional):

Isolate EVs from a suitable source (e.g., serum from young donors) using size-exclusion

chromatography or ultracentrifugation.

Load the EVs with C24:1 ceramide using methods such as saponin-based

permeabilization or sonication.

Remove unloaded ceramide by a subsequent purification step.

Cell Treatment:

Plate target cells (e.g., primary human BMSCs) at a low density.

Treat the cells with a working concentration of C24:1 ceramide (e.g., 10-50 µM) or C24:1

ceramide-loaded EVs for a specified duration (e.g., 24-72 hours).

Include appropriate controls, such as vehicle-treated cells or cells treated with empty EVs.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining:

After treatment, wash the cells with phosphate-buffered saline (PBS).

Fix the cells with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)

for 10-15 minutes at room temperature.

Wash the cells again with PBS.

Prepare the SA-β-gal staining solution containing X-gal (1 mg/mL), potassium ferrocyanide

(5 mM), potassium ferricyanide (5 mM), MgCl₂ (2 mM) in a citrate/phosphate buffer at pH

6.0.

Incubate the cells with the staining solution at 37°C (without CO₂) for 12-24 hours, or until

a blue color develops in senescent cells.

Observe and quantify the percentage of blue-stained (senescent) cells under a light

microscope.
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Figure 6: Experimental Workflow for Assessing C24:1 Ceramide-Induced Senescence.

Western Blot Analysis of Akt/mTOR Signaling
Objective: To investigate the effect of C24:1 ceramide on the phosphorylation status of key

proteins in the Akt/mTOR pathway.

Methodology Overview: This technique separates proteins by size using gel electrophoresis,

transfers them to a membrane, and detects specific proteins using antibodies.

Protocol:

Cell Lysis and Protein Quantification:

Treat cells with C24:1 ceramide as described previously.
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Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and

phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins on an SDS-polyacrylamide gel.

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with

Tween 20 (TBST) to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473),

total Akt, phosphorylated mTOR (Ser2448), and total mTOR overnight at 4°C.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

imaging system.

Quantify band intensities and normalize the levels of phosphorylated proteins to the total

protein levels.

Conclusion and Future Directions
The evidence strongly indicates that C24:1 ceramide is a significant contributor to the aging

phenotype. Its accumulation with age and its ability to induce cellular senescence and promote

pro-inflammatory and pro-resorptive signaling pathways highlight it as a potential biomarker

and therapeutic target for age-related diseases.

Future research should focus on several key areas:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elucidating the precise molecular mechanisms by which C24:1 ceramide regulates the

Akt/mTOR pathway and other signaling cascades in the context of aging.

Investigating the tissue-specific roles of C24:1 ceramide in aging, moving beyond the

circulatory and skeletal systems.

Developing and testing therapeutic strategies to modulate C24:1 ceramide levels or its

downstream effects, such as inhibitors of nSMase2, to mitigate age-related dysfunction.

Validating C24:1 ceramide as a robust clinical biomarker for predicting the risk and

progression of age-related diseases in larger and more diverse cohorts.

A deeper understanding of the multifaceted role of C24:1 ceramide in aging will undoubtedly

pave the way for novel interventions to promote healthy longevity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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